5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
Pyrimidine derivatives, such as 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine, are of significant interest due to their wide range of applications in the development of pharmaceuticals and materials. These compounds are characterized by the presence of a pyrimidine ring, a six-membered heterocyclic ring containing nitrogen atoms, which is modified by various substituents to achieve desired properties and activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For example, 7-substituted-5-aryl-pyrrolo[2,3-d]pyrimidines are synthesized from alpha-bromoacetophenones, indicating a method that could be adapted for 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine synthesis (Widler et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, such as FT-IR, FT-RAMAN, NMR, and UV-Vis. Computational analysis, including density functional theory (DFT), provides insights into the molecular geometry, vibrational wavenumbers, and electronic properties (Chandralekha et al., 2020).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including halogen-mediated oxidative cyclization, Suzuki cross-coupling, and Buchwald–Hartwig amination. These reactions are useful for the diversification and functionalization of the pyrimidine nucleus, enhancing their utility as synthetic intermediates (Tang et al., 2014).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. X-ray diffraction analysis and thermal tools are employed to characterize these compounds and understand their stability and behavior under different conditions (Barakat et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, electronic structure, and potential for interaction with biological targets, are studied through NMR chemical shifts, electronic spectra assignments, and molecular electrostatic potential maps. These analyses help predict the compound's behavior in chemical reactions and its interaction with biological systems (Barakat et al., 2017).
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine has been utilized in various synthesis processes. For instance, Brown, Burdon, and Slatcher (1968) demonstrated its use in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine (Brown, Burdon, & Slatcher, 1968). Similarly, Adhikari et al. (2012) prepared a series of pyrimidine derivatives using 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine, highlighting its role in the development of new chemical compounds (Adhikari et al., 2012).
Computational and Molecular Studies : Chandralekha et al. (2020) conducted spectroscopic and computational analysis of 5-bromo-2-hydroxy pyrimidine, illustrating the compound's significance in molecular structure studies (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).
Biomedical Research
- Antiviral and Antimicrobial Properties : The compound has been evaluated for its potential in antiviral and antimicrobial activities. For example, Bergstrom et al. (1984) assessed the antiviral properties of various tubercidin analogues, including 5-bromo variants, against RNA and DNA viruses (Bergstrom et al., 1984). Verbitskiy et al. (2017) synthesized 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, including those derived from 5-bromo-4-(furan-2-yl)pyrimidine, to investigate their antibacterial activities (Verbitskiy et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVHYYVLNOSCPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363386 |
Source
|
Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |
CAS RN |
478258-70-7 |
Source
|
Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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